[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate
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Overview
Description
The compound [(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate is a complex organic molecule with a unique structure. It belongs to the class of steroids and steroid derivatives, specifically within the category of estrogens and derivatives . This compound is characterized by its multiple hydroxyl groups, formyl group, and a pyran ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate involves multiple steps, typically starting from simpler steroid precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved. Common reagents used in the synthesis include oxidizing agents, reducing agents, and various protecting groups to safeguard sensitive functional groups during intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and hydroxyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the formyl group can produce primary alcohols.
Scientific Research Applications
[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and overall cellular function .
Comparison with Similar Compounds
Similar Compounds
- (5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-DIFLUOROBENZYL)OXY]ETHYL}-17-HYDROXY-10-METHYLHEXADECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE
- Stigmasta-3,5-diene
- Bufotalin
Uniqueness
What sets [(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate apart from similar compounds is its unique combination of functional groups and stereochemistry. This distinct structure contributes to its specific biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C29H38O7 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20?,21?,22?,23?,26-,27+,28+,29+/m1/s1 |
InChI Key |
RIOSSPWEPWYRLD-FZCYWUJJSA-N |
Isomeric SMILES |
CC(=CC(=O)OC1CC[C@@]2(C3CC[C@@]4(C(CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Canonical SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Origin of Product |
United States |
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